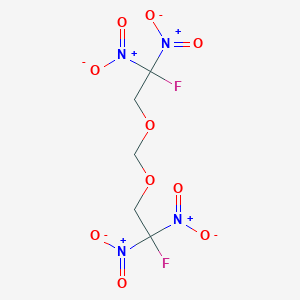
Bis-(2-fluoro-2,2-dinitroethoxy)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of bis(2-fluoro-2,2-dinitroethoxy)methane can be achieved through several methods. One common approach involves the addition of alcohols to epoxides, the interaction of fluoroolefins and alcohols with formaldehyde, and transesterification . Another method includes the electrochemical fluorination process . Industrial production methods often involve the use of specialized equipment and conditions to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Bis-(2-fluoro-2,2-dinitroethoxy)methane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Bis-(2-fluoro-2,2-dinitroethoxy)methane has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorinated compounds . In the industrial sector, it is used in the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of bis(2-fluoro-2,2-dinitroethoxy)methane involves its interaction with molecular targets and pathways within a system . The compound’s fluoro and dinitro groups play a crucial role in its reactivity and interactions. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that exert their effects on target molecules .
Vergleich Mit ähnlichen Verbindungen
Bis-(2-fluoro-2,2-dinitroethoxy)methane can be compared with other similar compounds, such as difluoro-bis(2-fluoro-2,2-dinitroethoxy)methane and 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine . These compounds share similar structural features but differ in their specific chemical properties and applications.
Eigenschaften
CAS-Nummer |
17003-79-1 |
|---|---|
Molekularformel |
C5H6F2N4O10 |
Molekulargewicht |
320.12 g/mol |
IUPAC-Name |
1-fluoro-2-[(2-fluoro-2,2-dinitroethoxy)methoxy]-1,1-dinitroethane |
InChI |
InChI=1S/C5H6F2N4O10/c6-4(8(12)13,9(14)15)1-20-3-21-2-5(7,10(16)17)11(18)19/h1-3H2 |
InChI-Schlüssel |
WSZPRLKJOJINEP-UHFFFAOYSA-N |
SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OCOCC([N+](=O)[O-])([N+](=O)[O-])F |
Kanonische SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OCOCC([N+](=O)[O-])([N+](=O)[O-])F |
Key on ui other cas no. |
17003-79-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















